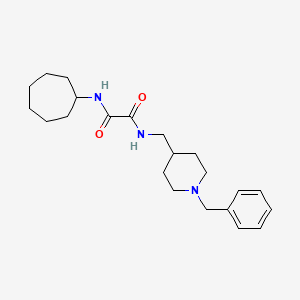

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cycloheptyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2/c26-21(22(27)24-20-10-6-1-2-7-11-20)23-16-18-12-14-25(15-13-18)17-19-8-4-3-5-9-19/h3-5,8-9,18,20H,1-2,6-7,10-17H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOALLQHFNRHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Oxalamide Formation: The benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage.

Cycloheptyl Substitution: Finally, the cycloheptyl group is introduced through a substitution reaction using cycloheptylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for evaluating key properties:

Structural and Functional Group Variations

- Substituent Effects: Benzylpiperidine vs. Simple Piperidine: The benzyl group enhances aromatic interactions and steric bulk compared to unsubstituted piperidine analogs. This may influence binding affinity in biological systems or alter crystal packing efficiency. Cycloheptyl vs.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for stability and material properties, can be analyzed using graph set theory . Compared to oxalamides with smaller alkyl groups (e.g., methyl or ethyl), the cycloheptyl substituent may disrupt extended hydrogen-bonded networks due to steric hindrance, reducing crystallinity. In contrast, benzylpiperidine’s aromaticity could promote π-π stacking, offsetting this effect.

Physicochemical Properties

Hypothetical comparisons based on structural analogs:

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide is a compound that has drawn attention in medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, including interactions with various receptors, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class, characterized by a piperidine ring connected to a benzyl group. The molecular formula is , with a molecular weight of 315.43 g/mol. Its structure can be represented as follows:

- IUPAC Name : N'-[(1-benzylpiperidin-4-yl)methyl]-N-cycloheptyloxamide

- SMILES : C(C1=CC=CC=C1)N(C(=O)N(C2CCCCCC2)C)C

1. Receptor Interactions

The compound exhibits significant biological activity through its interaction with various receptors:

- Acetylcholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This enhances cholinergic signaling, which is crucial for cognitive functions and memory retention.

- Sigma Receptors : Studies have indicated that derivatives of benzylpiperidine compounds often exhibit high affinity for sigma receptors (both sigma1 and sigma2). These receptors are implicated in various neurological processes, including pain modulation and neuroprotection .

2. Quantitative Structure-Activity Relationship (QSAR)

Research has utilized QSAR models to predict the biological activity of similar compounds. For instance, modifications on the phenylacetamide aromatic ring significantly affect binding affinities at sigma receptors. Such studies suggest that structural alterations can enhance the selectivity and potency of these compounds .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 1-benzylpiperidin-4-ylmethanol and cycloheptyl isocyanate.

- Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, often using triethylamine as a catalyst.

- Purification : The product is purified via recrystallization or column chromatography to achieve high purity levels.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Potential

A recent study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Q & A

Q. What advanced analytical methods validate purity and degradation products?

- Methodology :

- HPLC-MS/MS : Quantify impurities at <0.1% levels.

- Forced degradation studies : Expose to heat, light, and oxidizers (H₂O₂) to characterize degradation pathways.

- NMR diffusometry : Detect aggregates or polymorphs .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

- Methodology :

- Heat dissipation : Use flow chemistry for exothermic steps.

- Solvent recovery : Implement distillation or membrane filtration.

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles .

Q. How can in vitro toxicity be assessed early in development?

- Methodology :

- hERG inhibition : Patch-clamp assays to assess cardiac risk.

- Genotoxicity : Ames test or Comet assay.

- Off-target profiling : Screen against a panel of 50+ receptors (e.g., CEREP panel) .

Q. What crystallization techniques improve its bioavailability?

- Methodology :

- Polymorph screening : Use solvents of varying polarity (e.g., ethanol, ethyl acetate).

- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance solubility.

- Nanosizing : Reduce particle size via jet milling or spray drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.